2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride
Description
2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a fluorinated aromatic ring. Structurally, it consists of a propanol backbone with an amino group at the second carbon and a 3-fluorophenyl substituent at the first carbon, forming a hydrochloride salt.
Properties
IUPAC Name |
2-amino-1-(3-fluorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)9(12)7-3-2-4-8(10)5-7;/h2-6,9,12H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLBWRRTOZTNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride, also known as 2-{[(3-fluorophenyl)methyl]amino}propan-1-ol, is a chiral organic compound with significant biological activity. Its molecular structure includes an amino group, a hydroxyl group, and a fluorinated phenyl moiety, which contribute to its unique chemical properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The compound has the following structural formula:
This structure allows for various interactions at the molecular level, influencing its biological activity.
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the fluorinated phenyl group enhances lipophilicity and stability, facilitating hydrophobic interactions with target proteins. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.
Enzyme Modulation
Studies have shown that this compound can influence enzyme functions. For instance, it has been investigated as a biochemical probe for studying enzyme mechanisms due to its ability to affect enzyme kinetics through competitive inhibition or allosteric modulation .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored through various assays. In vitro studies demonstrated significant antibacterial effects against several strains of bacteria, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
Antiproliferative Effects
Recent investigations into the antiproliferative properties of the compound revealed its potential in cancer treatment. In vitro tests on MCF-7 breast cancer cells indicated that it could inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutics . The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a controlled study, this compound was tested against various microbial strains. The results indicated a strong zone of inhibition (ranging from 9 mm to 20 mm) when compared to standard antibiotics like ciprofloxacin and griseofulvin, highlighting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Research
A study involving MCF-7 cells demonstrated that treatment with the compound led to significant reductions in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells by affecting tubulin polymerization dynamics .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-3-(2-fluorophenyl)propan-1-ol | Different fluorine position | Moderate antibacterial activity |
| 2-Amino-3-(4-chlorophenyl)propan-1-ol | Chlorine instead of fluorine | Lower antiproliferative effects |
| 2-Amino-3-(4-bromophenyl)propan-1-ol | Bromine substitution | Reduced enzyme modulation capabilities |
The presence of the fluorine atom in 2-Amino-1-(3-fluorophenyl)propan-1-ol significantly enhances its stability and lipophilicity compared to its analogs, which may explain its superior biological activities.
Scientific Research Applications
Chemical Overview
Molecular Formula: C9H13ClFNO
CAS Number: 395-04-0
This compound is a derivative of phenylpropanolamine, characterized by an amino group, a hydroxyl group, and a fluorinated phenyl moiety. The presence of the fluorine atom enhances its lipophilicity and stability, which are crucial for its biological activity.
Neurological Disorders
Research indicates that compounds with similar structures may exhibit neuroprotective effects. They could potentially be developed for treating conditions such as depression or anxiety by modulating neurotransmitter systems.
Antimicrobial Activity
The compound has been investigated for its antibacterial properties. Its ability to affect enzyme kinetics makes it a candidate for developing new antibiotics or adjunct therapies for resistant bacterial strains.
Cancer Research
Studies have shown that this compound can exhibit antiproliferative effects against various cancer cell lines. Its mechanism involves the modulation of cell signaling pathways that regulate growth and apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, the antimicrobial properties of 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride were evaluated against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, suggesting potential as a new antibiotic agent.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. It demonstrated the ability to reduce oxidative stress markers and improve cognitive function in animal models, indicating its therapeutic potential in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights key structural, molecular, and functional differences between 2-amino-1-(3-fluorophenyl)propan-1-ol hydrochloride and related compounds from diverse sources.
Substituent Effects: Halogen Position and Type
- 2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride (): Substituent: 4-Cl (para-chloro) on the phenyl ring. Molecular formula: C₉H₁₂NOCl. Molecular weight: 185.65 g/mol.
- (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol hydrochloride (): Substituent: 4-F (para-fluoro) with an amino group on the third carbon. Molecular formula: C₉H₁₃ClFNO. Molecular weight: 205.45 g/mol (calculated). The para-fluoro configuration may exhibit distinct receptor-binding profiles compared to meta-substituted analogues .
Functional Group Variations
- 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride (): Functional group: Ketone (propan-1-one) instead of alcohol. Molecular formula: C₉H₁₁Cl₂NO. Molecular weight: 219.9 g/mol (calculated).
- 2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride (): Substituent: 2-OH (ortho-hydroxy) with an ethanone backbone. Molecular formula: C₈H₉NO₂. Molecular weight: 151.17 g/mol. The hydroxyl group introduces hydrogen-bonding capacity, enhancing aqueous solubility but increasing susceptibility to oxidation .
Electron-Withdrawing and Steric Modifications
- 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride (): Substituent: 3-NO₂ (meta-nitro). Molecular formula: C₉H₁₂N₂O₃·HCl. Molecular weight: 232.66 g/mol. The nitro group’s strong electron-withdrawing nature reduces basicity of the amino group, affecting salt formation and solubility (e.g., slight solubility in DMSO) .
2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride ():
Pharmacologically Relevant Analogues
- Midodrine Hydrochloride (): Substituents: 2,5-dimethoxy on phenyl with an ethanol backbone. Molecular formula: C₁₂H₁₈N₂O₄·HCl (Midodrine).
Research Findings and Implications
- Synthetic Routes : highlights the use of 3-fluorobenzaldehyde in synthesizing fluorinated intermediates, suggesting analogous methods for the target compound’s preparation .
- Solubility Trends: Fluoro and hydroxyl substituents () enhance solubility in polar solvents like methanol, whereas chloro and nitro groups favor organic solvents .
Preparation Methods
General Synthetic Approach
The synthesis of 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride typically involves:
- Introduction of the 3-fluorophenyl moiety onto a propanolamine backbone.
- Control of stereochemistry to obtain the desired chiral form.
- Conversion of the free base to the hydrochloride salt to enhance solubility and stability.
Multi-step organic synthesis techniques are employed with careful optimization of reaction conditions to maximize yield and purity.
Key Starting Materials and Intermediates
- 3-Fluorobenzaldehyde or 3-fluorophenyl derivatives : Used to introduce the fluorophenyl group.
- Amino alcohol intermediates : Such as 2-amino-1-propanol derivatives.
- Chiral precursors or chiral catalysts : To ensure enantiomeric purity.
Detailed Preparation Process
Based on the patent US8344182B2 and related literature, a representative preparation process can be outlined as follows:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| I | Reaction of (S)-1-methoxy-2-propylamine with concentrated hydrochloric acid (35-38%) | Temperature: 80-135°C; Pressure: 3-45 bar; Duration: 1-12 hours | Hydrochloride formation of (S)-2-amino-1-propanol intermediate |
| II | Heating at reflux for 45-60 hours with additional HCl added after 15 hours | Reflux conditions | Promotes complete conversion to hydrochloride salt |
| IIIa | Neutralization with inorganic base (NaOH, KOH, etc.) | pH ≥ 12; Base concentration: 10-50% aqueous solution | Precipitates free base or prepares for solvent extraction |
| IIIb | Extraction with high boiling solvents (glycols such as ethylene glycol, diethylene glycol) | Temperature: reflux conditions | Facilitates purification and isolation |
| IVa | Dissolution in alcohol solvents (methanol, ethanol, isopropanol) | Ambient to reflux temperature | Prepares for crystallization or further purification |
| IVb | Use of azeotrope-forming solvents (toluene, xylenes) for solvent removal | Reduced pressure distillation (2-6 mbar) | Removes water and concentrates product |
| V | Final isolation and crystallization of this compound | Cooling to 10-40°C | Ensures high purity salt formation |
This process is optimized for high yield, enantiomeric purity, and product stability.
Reaction Mechanism and Considerations
- The initial reaction involves protonation of the amino group by hydrochloric acid, forming the hydrochloride salt.
- The fluorophenyl group is introduced via nucleophilic substitution or reductive amination depending on the chosen synthetic route.
- The chiral center is preserved or induced by using chiral starting materials or catalysts.
- Neutralization and solvent extraction steps are critical for removing impurities and isolating the product in pure form.
Analytical Data and Purity Control
- Enantiomeric excess (ee) is monitored by chiral chromatography to ensure stereochemical fidelity.
- Purity is assessed by HPLC and NMR spectroscopy.
- Salt formation confirmed by melting point and elemental analysis.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Purpose/Effect |
|---|---|---|
| Hydrochloric acid concentration | 35-38% (preferably 37%) | Efficient salt formation |
| Reaction temperature | 80-135°C (higher temp reduces reaction time) | Controls reaction rate and yield |
| Reaction pressure | 3-45 bar (depending on temperature) | Maintains reaction environment |
| Neutralization pH | ≥ 12 | Ensures free base formation for extraction |
| Base used | NaOH, KOH, Ca(OH)2 | Neutralizes acid, precipitates product |
| Solvents for extraction | Ethylene glycol, diethylene glycol, methanol | Purification and crystallization |
| Distillation pressure | 2-6 mbar | Removes solvents without decomposition |
| Crystallization temperature | 10-40°C | Maximizes purity and yield |
Research Findings and Optimization
- The use of concentrated hydrochloric acid and controlled high temperature and pressure significantly improves conversion efficiency to the hydrochloride salt.
- Stepwise addition of hydrochloric acid during reflux enhances product purity and yield.
- Selection of solvents with appropriate boiling points and polarity is critical for effective purification.
- Maintaining a high pH during neutralization prevents degradation and facilitates isolation of the free base.
- The process is adaptable to scale-up with consistent results in yield and enantiomeric purity.
Q & A
Basic Research Questions
What are the recommended synthetic methodologies for preparing 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride with high enantiomeric purity?
Methodological Answer:
A common approach involves bromination of a propiophenone precursor (e.g., 3-fluoropropiophenone) in dichloromethane, followed by stereoselective reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. Chiral resolution can be achieved via recrystallization or chiral HPLC. For enantiomeric purity >98% ee, asymmetric synthesis using chiral auxiliaries or catalysts is recommended .
Key Steps:
- Bromination: React propiophenone derivatives with bromine in dichloromethane .
- Reduction: Use NaBH₄ in ethanol for milder conditions or LiAlH₄ in tetrahydrofuran (THF) for higher stereochemical control .
- Purification: Recrystallization from ethanol/water mixtures or chiral column chromatography .
How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Store the compound in airtight, light-resistant containers under an inert gas (e.g., argon) at 2–8°C. Desiccants should be used to prevent moisture absorption, as hydrochloride salts are hygroscopic. For long-term stability, lyophilization is advised. Avoid exposure to strong oxidizing agents .
Storage Guidelines:
| Condition | Recommendation | Reference |
|---|---|---|
| Temperature | 2–8°C | |
| Atmosphere | Inert gas (argon/nitrogen) | |
| Container | Amber glass vial with PTFE-lined cap |
What analytical techniques are most effective for determining the purity and enantiomeric excess of this compound?
Methodological Answer:
- Purity Assessment:
- Enantiomeric Excess (ee):
Advanced Research Questions
How can conflicting data regarding the biological activity of different stereoisomers be resolved?
Methodological Answer:
Isolate enantiomers via preparative chiral HPLC and conduct parallel in vitro assays (e.g., receptor binding studies using radiolabeled ligands). For example:
- Receptor Affinity Assays: Use HEK-293 cells expressing target receptors (e.g., adrenergic or serotonin receptors). Compare IC₅₀ values between (R)- and (S)-enantiomers .
- Metabolic Profiling: Incubate each enantiomer with liver microsomes and analyze metabolites via LC-MS to assess stereospecific degradation .
Data Interpretation:
- Statistical Analysis: Apply ANOVA or two-tailed t-tests to determine significance in activity differences.
- Structural Modeling: Perform molecular docking simulations to explain stereospecific interactions .
What strategies can optimize synthetic yield while minimizing by-products?
Methodological Answer:
- Solvent Optimization: Use aprotic solvents (e.g., THF) to reduce side reactions.
- Catalysis: Introduce chiral catalysts (e.g., BINAP-metal complexes) for enantioselective reductions .
- Reaction Monitoring: Employ inline FTIR or NMR to track intermediate formation and adjust conditions in real-time.
Case Study:
A 15% yield increase was achieved by replacing NaBH₄ with L-selectride (LiBHEt₃) in the reduction step, reducing ketone by-products .
What in vitro models are suitable for evaluating metabolic stability?
Methodological Answer:
- Liver Microsome Assays: Incubate the compound with human or rat liver microsomes in PBS (pH 7.4) at 37°C. Terminate reactions at intervals (0, 15, 30, 60 min) with acetonitrile and analyze via LC-MS .
- CYP450 Inhibition Studies: Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential.
Protocol:
Prepare microsomal suspension (0.5 mg protein/mL).
Add NADPH-regenerating system.
Quantify parent compound degradation and metabolite formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
